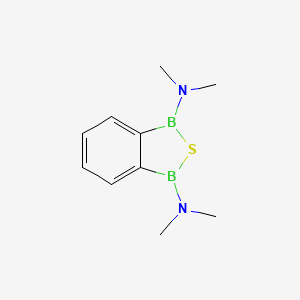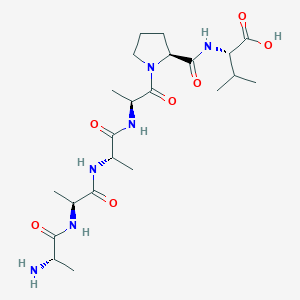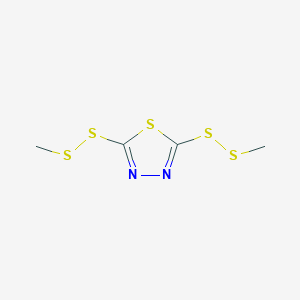
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound It is characterized by the presence of two methyldisulfanyl groups attached to a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole involves its interaction with biological molecules through its disulfide bonds. These bonds can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other cellular components. The compound’s effects are mediated through these interactions, which can disrupt cellular processes and lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimercapto-1,3,4-thiadiazole: Lacks the methyldisulfanyl groups but has similar chemical properties.
2,5-Bis(ethylthio)-1,3,4-thiadiazole: Contains ethylthio groups instead of methyldisulfanyl groups.
2,5-Bis(phenylthio)-1,3,4-thiadiazole: Contains phenylthio groups instead of methyldisulfanyl groups.
Uniqueness
2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of methyldisulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651769-96-9 |
|---|---|
Molecular Formula |
C4H6N2S5 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2,5-bis(methyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H6N2S5/c1-7-10-3-5-6-4(9-3)11-8-2/h1-2H3 |
InChI Key |
CAMHLMQUGXGKNH-UHFFFAOYSA-N |
Canonical SMILES |
CSSC1=NN=C(S1)SSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
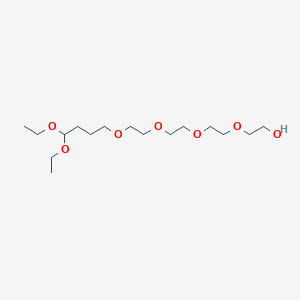
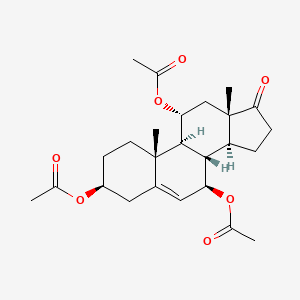
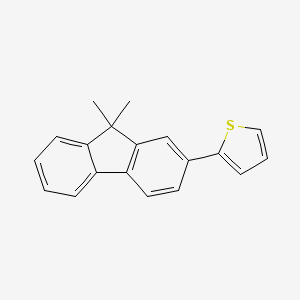
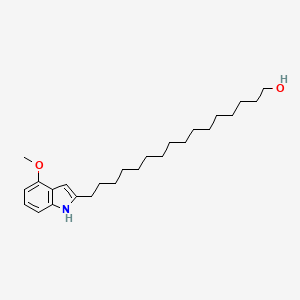
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
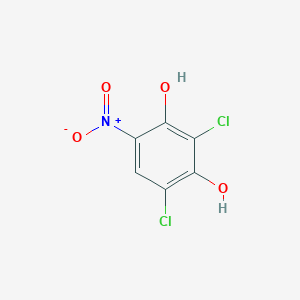
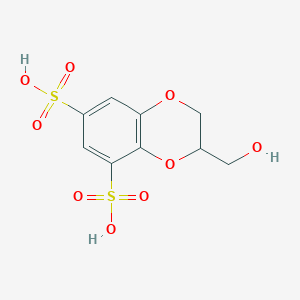
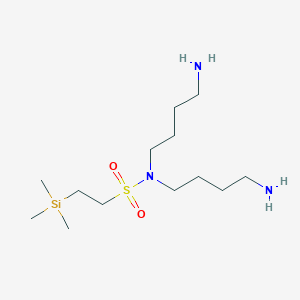
phosphane](/img/structure/B15161065.png)
